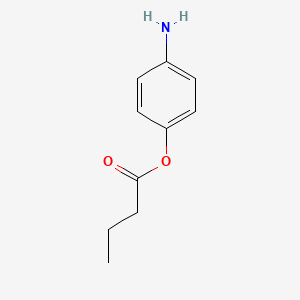

4-Aminophenyl butanoate

Description

Strategic Importance of Butanoate Derivatives in Organic Synthesis Research

Butanoate derivatives are of significant strategic importance in the field of organic synthesis. The butanoate, or butyrate, functional group is a four-carbon ester that can be found in a wide array of natural products and synthetically important molecules. wikipedia.org These esters are often valued for their pleasant aromas and are used as additives in food and perfumes. wikipedia.org

In the realm of medicinal chemistry, butanoate derivatives serve as crucial building blocks for more complex pharmaceutical agents. researchgate.net Their chemical structure allows for a variety of modifications, making them versatile intermediates in the synthesis of new therapeutic compounds. orgsyn.org For instance, the ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for further chemical transformations. orgsyn.org The alkyl chain of the butanoate can also be functionalized to introduce different chemical properties, influencing factors like solubility and bioavailability of the final drug product.

Positioning of 4-Aminophenyl Butanoate within Aminophenol Ester Chemistry

This compound is an ester of 4-aminophenol (B1666318) and butanoic acid. Aminophenol esters, as a class of compounds, are characterized by the presence of both an amino group and an ester group attached to a phenyl ring. blogspot.com This combination of functional groups imparts a unique reactivity profile to these molecules. The amino group can act as a nucleophile or a base, while the ester group is susceptible to hydrolysis.

Within this class, this compound is a notable example. The position of the amino group at the para-position relative to the ester linkage influences the electronic properties of the aromatic ring. This, in turn, can affect the reactivity of both the amino and ester groups. The study of this compound and its analogs provides valuable insights into the structure-activity relationships within aminophenol ester chemistry. These insights are critical for the rational design of new molecules with specific chemical and biological properties.

Historical Trajectories and Milestones in this compound Research

While specific historical milestones for this compound are not extensively documented in readily available literature, the broader history of related compounds provides context. The synthesis and study of aminophenol derivatives have been of interest for over a century, largely driven by their applications in dyes, pharmaceuticals, and materials science. For example, the acetylation of p-aminophenol to produce N-acetyl-p-aminophenol (paracetamol) is a well-established reaction with a long history. google.comrsc.org

Research into esters of aminophenols has likely progressed in parallel, with a focus on creating prodrugs or modifying the properties of known active molecules. The synthesis of various aminophenyl esters, including butanoate derivatives, would have been a logical extension of this research. A significant development in this area is the investigation of compounds like 3-pentadecyl-1,2-phenylene bis(4-(4-aminophenyl)butanoate) (PDC-APB), a drug candidate for preventing contact dermatitis. wikipedia.org This compound, which contains the this compound moiety, highlights the ongoing interest in the therapeutic potential of this chemical scaffold. wikipedia.org

Emerging Paradigms and Unexplored Frontiers in this compound Studies

Current and future research on this compound and its derivatives is likely to focus on several key areas. One emerging paradigm is the use of these compounds as building blocks for the synthesis of complex macromolecules and materials. tandfonline.com The bifunctional nature of this compound makes it an attractive monomer for polymerization reactions, potentially leading to new polymers with interesting electronic or mechanical properties.

Another frontier is the exploration of their therapeutic applications beyond their use as simple prodrugs. For example, 4-(4-Aminophenyl)butyric acid, a related compound, is a degradation product of the chemotherapy drug Chlorambucil (B1668637) and is studied for its own biological activity. chemicalbook.com This suggests that this compound itself, or its derivatives, could possess intrinsic biological activities that are yet to be fully explored. The development of more efficient and selective synthetic methods for preparing these compounds will also continue to be an important area of research. prepchem.comrsc.org

Below are tables detailing some of the key properties and related compounds of this compound.

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Methyl 4-(4-aminophenyl)butanoate | 20637-09-6 | C11H15NO2 | 193.24 | 42 |

| Ethyl 4-(4-aminophenyl)butanoate | 15116-32-2 | C12H17NO2 | 207.27 | N/A |

| Isopropyl 4-(4-aminophenyl)butyrate hydrochloride | 94094-47-0 | C13H20ClNO2 | 257.76 | N/A |

| 4-(4-Aminophenyl)butanoic acid | 15118-60-2 | C10H13NO2 | 179.22 | N/A |

Data sourced from multiple chemical suppliers and databases. nih.govfluorochem.co.uknih.govalfa-chemistry.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

55536-08-8 |

|---|---|

Molecular Formula |

C10H13NO2 |

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(4-aminophenyl) butanoate |

InChI |

InChI=1S/C10H13NO2/c1-2-3-10(12)13-9-6-4-8(11)5-7-9/h4-7H,2-3,11H2,1H3 |

InChI Key |

OOOGBSDKJMZXLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)OC1=CC=C(C=C1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Approaches for 4 Aminophenyl Butanoate and Its Analogues

Catalytic Hydrogenation Routes from Nitroaromatic Precursors to 4-Aminophenyl Butanoate

The conversion of a nitroaromatic compound, such as 4-nitrophenyl butanoate, into its amino derivative is a cornerstone of the synthesis of this compound. Catalytic hydrogenation stands out as the most prevalent and efficient method for this transformation due to its high selectivity and yield.

Optimization of Palladium-on-Carbon Catalysis for Aromatic Nitro Reduction

Palladium on carbon (Pd/C) is a widely utilized heterogeneous catalyst for the reduction of nitroarenes due to its excellent activity, selectivity, and stability. The optimization of this catalytic system is crucial for achieving high efficiency and purity of the desired amine. Key parameters that are manipulated to enhance the reaction outcome include catalyst loading, hydrogen pressure, temperature, and the choice of solvent.

Research has shown that varying the weight percentage of palladium on the carbon support can significantly impact catalytic activity. Studies involving the preparation of different Pd/C catalysts (e.g., 0.5 wt%, 1 wt%, 2 wt%, and 3 wt%) have demonstrated that a higher palladium content and its uniform impregnation on the support can lead to enhanced reaction rates. The physical properties of the catalyst, such as particle size and surface area, are also critical indicators of its quality and performance. The reaction solvent plays a significant role, with protic solvents often increasing hydrogenation activity. Common solvents used for this reduction include methanol (B129727) and ethyl acetate (B1210297).

Some investigations suggest that the hydrogenation process on Pd/C may proceed through an electrochemical mechanism, where hydrogen oxidation occurs at active palladium sites, providing electrons for the reduction of the nitro group at the carbon support.

Table 1: Optimization Parameters for Pd/C Catalyzed Nitro Reduction This table is interactive. Click on headers to sort.

| Parameter | Description | Typical Conditions/Observations |

|---|---|---|

| Catalyst Loading | The weight percentage of Palladium on the carbon support. | Typically 5-10% Pd/C. Higher loading (e.g., 3%) can increase activity. |

| Hydrogen Pressure | The pressure of hydrogen gas used in the reaction. | Often performed from atmospheric pressure (balloon) to higher pressures (10 bar). |

| Solvent | The medium in which the reaction is carried out. | Protic solvents like methanol and ethanol (B145695) are common. Ethyl acetate is also effective. |

| Temperature | The reaction temperature. | Usually conducted at room temperature due to the high activity of the catalyst. |

| Catalyst Quality | Physical characteristics of the Pd/C catalyst. | Small particle size, large surface area, and presence of both Pd(0) and Pd(II) species indicate a high-quality catalyst. |

Evaluation of Other Heterogeneous and Homogeneous Catalytic Systems

While Pd/C is the benchmark, various other catalytic systems have been evaluated for the reduction of aromatic nitro compounds, offering alternatives that may be more cost-effective or exhibit different selectivities.

Heterogeneous Catalysts:

Platinum-based Catalysts: Platinum on carbon (Pt/C) has been reported to show high catalytic activity, sometimes exceeding that of other transition metal catalysts.

Nickel-based Catalysts: Raney Nickel is a classic, cost-effective catalyst for nitro group reduction, although it sometimes requires harsher conditions.

First-Row Transition Metals: Catalysts based on more abundant metals like copper, iron, and cobalt are being developed as sustainable alternatives to precious metals.

Biocatalysts: An innovative approach involves using enzymes. For instance, a carbon black-supported NiFe hydrogenase has been shown to be a highly versatile catalyst for hydrogenating aromatic nitro compounds under mild, atmospheric pressure conditions.

Homogeneous Catalysts: Homogeneous catalysts, which are soluble in the reaction medium, can offer high activity and selectivity. Examples include complexes of rhodium, such as certain Rh(I) phosphine (B1218219) complexes, which have been synthesized and used for the reduction of nitroaromatics in the homogeneous phase.

Table 2: Comparison of Catalytic Systems for Nitroarene Reduction This table is interactive. Click on headers to sort.

| Catalyst Type | Catalyst Example(s) | Phase | Advantages | Disadvantages |

|---|---|---|---|---|

| Precious Metal | Pd/C, Pt/C | Heterogeneous | High activity, high selectivity, mild conditions | High cost, potential for deactivation (poisoning) |

| Base Metal | Raney Ni, Copper-based | Heterogeneous | Low cost | Often requires higher temperatures/pressures |

| Biocatalyst | NiFe hydrogenase/Carbon | Heterogeneous | Mild conditions (atm. pressure), high functional group tolerance | Newer technology, potential stability issues |

| Transition Metal Complex | Rh(I) Complexes | Homogeneous | High activity, high selectivity, well-defined active sites | Difficult to separate from product, catalyst recovery issues |

Mechanistic Investigations of Reductive Amination Pathways

The catalytic hydrogenation of nitroarenes to anilines is a complex, multi-step process. Mechanistic studies have revealed two primary competing pathways, often referred to as the direct and condensation pathways.

Direct Pathway: In this route, the nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO) and then to a hydroxylamino group (-NHOH). The hydroxylamine (B1172632) intermediate is then further reduced to the final amine (-NH₂). This pathway is generally favored on the surface of many metal catalysts.

Condensation Pathway (or Indirect Pathway): This pathway involves the reaction between intermediates formed during the reduction. Specifically, the nitroso intermediate can condense with the hydroxylamine intermediate to form an azoxy compound (Ar-N=N(O)-Ar). This azoxy intermediate is subsequently reduced through azo (Ar-N=N-Ar) and hydrazo (Ar-NH-NH-Ar) species before the N-N bond is cleaved to yield two molecules of the final amine product.

The prevailing mechanism can depend on the specific catalyst, substrate, and reaction conditions. For example, density functional theory calculations have suggested that the direct reduction pathway of nitrobenzene (B124822) is more favorable than the indirect pathway over a Ni(111) catalyst surface.

Esterification and Amidation Strategies for Butanoate Moiety Incorporation

The second critical phase in the synthesis of this compound and its analogues is the formation of the ester or amide linkage. This typically involves reacting a precursor like 4-aminophenol (B1666318) or 4-nitrophenol (B140041) with butanoic acid or one of its activated derivatives.

Acid-Catalyzed Esterification Techniques for this compound Formation

The classic method for forming an ester from a carboxylic acid and an alcohol is the Fischer esterification. This equilibrium reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). To synthesize this compound, this reaction would involve 4-aminophenol and butanoic acid. However, to avoid unwanted side reactions with the amine group, a more common strategy is to perform the esterification on the nitro-precursor, 4-nitrophenol, and then subsequently reduce the nitro group as described in section 2.1.

The mechanism of Fischer esterification involves several reversible steps:

Protonation: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic.

Nucleophilic Attack: A molecule of the alcohol (e.g., 4-nitrophenol) acts as a nucleophile, attacking the activated carbonyl carbon.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the existing hydroxyl groups, forming a good leaving group (water).

Elimination: A molecule of water is eliminated, and the carbonyl double bond is reformed.

Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.

To drive the equilibrium toward the product side, the alcohol is often used in large excess, or the water formed during the reaction is removed using a Dean-Stark apparatus.

Alternatively, a more reactive derivative of butanoic acid, such as butanoyl chloride, can be used. The reaction of an acyl chloride with a phenol (B47542) is typically very rapid and often does not require an acid catalyst, though a base is sometimes added to neutralize the HCl byproduct.

Peptide Coupling Reagent-Mediated Amide Formation in Related Systems

For the synthesis of analogues where the ester linkage is replaced by a more stable amide bond, peptide coupling reagents are extensively used. These reagents facilitate the formation of an amide bond between a carboxylic acid and an amine (such as an aniline (B41778) derivative) under mild conditions by activating the carboxylic acid. There are several classes of these reagents.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.

Phosphonium Salts: Reagents such as BOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are highly efficient activators.

Aminium/Uronium Salts: This class includes HBTU, TBTU, and HATU. These reagents react with the carboxylic acid to form an activated ester in situ, which readily reacts with the amine. Crystal structure studies have revealed these reagents possess an aminium, not a uronium, structure.

To minimize the risk of racemization, especially when using chiral carboxylic acids, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with these coupling reagents.

Table 3: Common Peptide Coupling Reagents for Amide Formation This table is interactive. Click on headers to sort.

| Reagent Class | Example(s) | Key Features |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Cost-effective; Byproduct of DCC is insoluble, aiding removal; EDC and its byproduct are water-soluble. |

| Phosphonium Salts | BOP, PyBOP | Highly efficient; Often used for difficult couplings. |

| Aminium Salts | HBTU, TBTU, HATU | Very rapid coupling times; Low racemization, especially with additives like HOBt. |

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred research into greener synthetic routes for this compound and its analogues. These approaches aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. Key green chemistry principles being explored include the use of solvent-free or reduced-solvent conditions, biocatalytic transformations for enhanced selectivity, and strategies to maximize atom economy and process intensification, particularly for industrial-scale production.

Solvent-Free and Reduced-Solvent Approaches

Traditional organic syntheses often rely on large volumes of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. Consequently, developing solvent-free or reduced-solvent methods for the synthesis of this compound is a significant goal in green chemistry.

Mechanochemical Synthesis: One promising solvent-free technique is mechanochemistry, which uses mechanical energy, typically through ball milling, to initiate chemical reactions. nih.gov This method has been successfully applied to the synthesis of primary amides from esters. nih.govacs.org In a typical setup, the reactants are placed in a milling vessel with grinding balls, and the high-energy collisions provide the activation energy for the reaction. This approach eliminates the need for a solvent, leading to a significant reduction in waste. While not yet specifically reported for this compound, the mechanochemical synthesis of various amides and other organic compounds demonstrates its potential as a viable green alternative to traditional solvent-based methods. mdpi.commdpi.com

Aqueous Micellar Catalysis: Another strategy to reduce reliance on organic solvents is to perform reactions in water. However, the low solubility of many organic reactants in water presents a challenge. Aqueous micellar catalysis overcomes this by using surfactants to form micelles, which act as nanoreactors. crimsonpublishers.com These micelles encapsulate the hydrophobic reactants, creating a localized environment where the reaction can proceed efficiently. crimsonpublishers.comnih.gov This technique has been successfully employed for lipase-catalyzed esterification reactions in water. rsc.orgescholarship.orgescholarship.org The use of a "designer" surfactant like TPGS-750-M can facilitate the formation of esters from carboxylic acids and primary alcohols with high selectivity. rsc.orgescholarship.orgescholarship.org This approach not only replaces hazardous organic solvents with water but can also prevent side reactions like hydrolysis. rsc.org The principles of micellar catalysis are broadly applicable and represent a significant step towards greener esterification processes relevant to the synthesis of this compound. nih.gov

| Green Synthesis Approach | Description | Key Advantages | Relevant Research Findings |

| Mechanochemistry | Use of mechanical force (e.g., ball milling) to drive chemical reactions in the absence of a solvent. | - Eliminates the need for volatile organic solvents.- Can lead to faster reaction times and different product selectivity. | - Successful synthesis of primary amides from esters. nih.govacs.org- Applicable to a wide range of organic transformations. mdpi.commdpi.com |

| Aqueous Micellar Catalysis | Utilizes surfactants to form micelles in water, which act as nanoreactors for organic reactions. | - Replaces organic solvents with water.- Can enhance reaction rates and selectivity.- Protects water-sensitive intermediates. nih.gov | - Effective for lipase-catalyzed esterification of carboxylic acids and primary alcohols. rsc.orgescholarship.orgescholarship.org- TPGS-750-M surfactant enables selective enzymatic processes. rsc.orgescholarship.orgescholarship.org |

Biocatalytic Transformations and Enzymatic Synthesis for Specific Stereoisomers

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages in the synthesis of this compound and its chiral analogues. Enzymes operate under mild conditions of temperature and pH, exhibit high chemo-, regio-, and stereoselectivity, and are biodegradable, aligning well with the principles of green chemistry. jocpr.comnih.gov

Lipase-Catalyzed Synthesis: Lipases are a class of enzymes that are particularly well-suited for esterification and transesterification reactions. nih.govmdpi.com They have been extensively used for the synthesis of various esters, including flavor esters and pharmaceutical intermediates. mdpi.comnih.gov The synthesis of this compound can be envisioned through the lipase-catalyzed reaction between 4-aminophenol and a butanoyl donor. Lipases can be used in their free form or immobilized on a solid support, which allows for easy recovery and reuse of the enzyme, further enhancing the sustainability of the process. nih.gov Lipase-catalyzed reactions can be performed in non-aqueous solvents or, as mentioned previously, in aqueous micellar systems, offering flexibility in process design. escholarship.orgescholarship.org

Enzymatic Resolution for Stereoisomers: For analogues of this compound that contain chiral centers, enzymatic kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds. nottingham.ac.uknih.govresearchgate.net This method utilizes the stereoselectivity of enzymes, typically lipases or proteases, to selectively react with one enantiomer in a racemic mixture, leaving the other enantiomer unreacted. nih.govpolimi.itgoogle.com For example, a racemic mixture of a chiral alcohol can be acylated using a lipase, resulting in the formation of an enantioenriched ester and the unreacted, enantioenriched alcohol. polimi.it Similarly, the hydrolysis of a racemic ester can be catalyzed by an enzyme to produce an enantioenriched acid and the unreacted ester. nih.govmdpi.com This approach is widely used in the pharmaceutical industry for the synthesis of chiral drugs. jocpr.commdpi.commdpi.com The development of engineered enzymes with enhanced activity and selectivity further expands the scope of biocatalysis for producing specific stereoisomers of this compound analogues. nih.govnih.gov

| Biocatalytic Method | Enzyme Class | Application in Synthesis | Advantages |

| Direct Synthesis | Lipases | Esterification of 4-aminophenol with a butanoyl donor. | - Mild reaction conditions.- High selectivity.- Can be performed in green solvents like water. escholarship.orgescholarship.org |

| Kinetic Resolution | Lipases, Proteases | Separation of enantiomers of chiral analogues. | - Produces enantiomerically pure compounds.- High stereoselectivity. |

| Asymmetric Synthesis | Transaminases, Dehydrogenases | Synthesis of specific stereoisomers from prochiral precursors. | - High enantiomeric excess.- Avoids the need for resolution of racemates. |

Atom Economy and Process Intensification in Industrial-Scale Synthesis Research

Atom Economy: A key metric in green chemistry, atom economy, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Reactions with high atom economy are inherently less wasteful. For the synthesis of this compound, a high atom economy can be achieved through addition reactions, such as the direct esterification of 4-aminophenol with butanoic acid, where the only byproduct is water. In contrast, routes involving protecting groups or leaving groups that are not incorporated into the final product will have a lower atom economy. For instance, using butanoyl chloride for the acylation of 4-aminophenol would generate HCl as a byproduct, reducing the atom economy. A thorough analysis of the atom economy of different synthetic routes is crucial for designing environmentally benign industrial processes. nih.gov

Process Intensification: This strategy aims to develop smaller, safer, and more energy-efficient chemical processes. unito.it A key approach to process intensification is the transition from traditional batch reactors to continuous flow systems. frontiersin.orgresearchgate.net Continuous flow reactors offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety due to the small reaction volumes at any given time. nih.govworktribe.com For the synthesis of this compound, a continuous flow process could involve pumping streams of 4-aminophenol and a butanoyl donor through a heated reactor packed with a solid-supported catalyst (either chemical or enzymatic). This would allow for rapid and efficient production with minimal downtime. The integration of multiple reaction steps into a single, continuous "telescoped" process can further reduce waste and improve efficiency by eliminating the need for intermediate isolation and purification steps. nih.gov

| Green Industrial Principle | Description | Application to this compound Synthesis | Benefits |

| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. | - Favoring direct esterification over reactions with leaving groups.- One-pot syntheses to minimize intermediate steps. | - Reduced waste generation.- More efficient use of raw materials. |

| Process Intensification | Designing smaller, safer, and more efficient chemical processes. | - Use of continuous flow reactors instead of batch reactors.- "Telescoping" multiple reaction steps into a single continuous process. | - Improved safety and control.- Increased energy efficiency.- Reduced plant footprint. |

Regioselectivity and Stereoselectivity Control in this compound Synthesis

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of this compound and its analogues, particularly those with potential pharmaceutical applications.

Regioselectivity Control: 4-Aminophenol, a likely precursor, has two nucleophilic sites: the amino group and the hydroxyl group. The selective acylation of the amino group is necessary to produce N-acylated products, while selective acylation of the hydroxyl group is required for O-acylated products like this compound. The relative nucleophilicity of the amino and hydroxyl groups can be influenced by the reaction conditions. In the synthesis of paracetamol (N-acetyl-4-aminophenol), the amino group is more nucleophilic and is selectively acetylated. youtube.com However, to achieve O-acylation to form this compound, strategies may be required to either protect the amino group or to use reaction conditions that favor reaction at the hydroxyl group. The synthesis of paracetamol from 4-aminophenol is a well-studied example of regioselective acylation. rsc.orggoogle.comdigitellinc.comacs.org

Stereoselectivity Control: For analogues of this compound that are chiral, controlling the stereochemistry is crucial, as different enantiomers or diastereomers can have vastly different biological activities. As discussed in section 2.3.2, biocatalytic methods are a powerful tool for achieving high stereoselectivity. The enzymatic kinetic resolution of racemic intermediates is a common strategy. researchgate.netpolimi.itgoogle.com Alternatively, asymmetric synthesis, where a chiral catalyst or auxiliary is used to directly produce a single enantiomer from a prochiral starting material, can be employed. nih.gov The use of chiral enzymes, such as stereoselective lipases or transaminases, can provide access to specific stereoisomers with high enantiomeric excess. nih.govnottingham.ac.uknih.govnih.gov

| Selectivity | Challenge | Synthetic Strategy | Example |

| Regioselectivity | Selective acylation of the hydroxyl group in the presence of the more nucleophilic amino group in 4-aminophenol. | - Protection of the amino group.- Optimization of reaction conditions (solvent, catalyst) to favor O-acylation. | Synthesis of paracetamol (N-acylation) highlights the challenge of selective acylation of 4-aminophenol. youtube.comrsc.orggoogle.comdigitellinc.comacs.org |

| Stereoselectivity | Synthesis of a single enantiomer or diastereomer of a chiral analogue. | - Enzymatic kinetic resolution of a racemic mixture.- Asymmetric synthesis using a chiral catalyst or auxiliary.- Biocatalytic synthesis from a prochiral substrate. | Lipase-catalyzed resolution of chiral alcohols and esters. researchgate.netpolimi.itgoogle.com |

Chemical Reactivity and Mechanistic Elucidation of 4 Aminophenyl Butanoate Transformations

Hydrolytic Stability and Ester Cleavage Mechanisms of 4-Aminophenyl Butanoate

The ester linkage in this compound is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The stability of the ester is therefore highly dependent on the pH of the surrounding medium.

The hydrolysis of this compound can proceed through different mechanisms depending on the pH of the solution. These reactions are generally influenced by the solvent system, which can affect the stability of reactants, intermediates, and transition states.

Acid-Catalyzed Hydrolysis:

Under acidic conditions, the hydrolysis of this compound is expected to follow the AAC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.comslideshare.netucoz.com This mechanism involves a series of equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.ukkhanacademy.orgyoutube.com This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group.

Elimination of the Leaving Group: The protonated alkoxy group (4-aminophenol) is eliminated as a neutral leaving group.

Deprotonation: The resulting protonated butanoic acid is deprotonated by a water molecule to yield butanoic acid and regenerate the hydronium ion catalyst. chemguide.co.uk

The rate of acid-catalyzed hydrolysis is dependent on the concentration of both the ester and the acid catalyst. The reaction is reversible, and the equilibrium can be shifted by controlling the concentration of water. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis (Saponification):

In the presence of a base, such as hydroxide ions (OH⁻), this compound undergoes saponification, which is an irreversible process. This reaction typically follows the BAC2 mechanism (base-catalyzed, acyl-oxygen cleavage, bimolecular). chemistnotes.comucoz.com The steps are as follows:

Nucleophilic Attack by Hydroxide: The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen.

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the 4-aminophenoxide ion as the leaving group.

The rate of base-catalyzed hydrolysis is proportional to the concentrations of both the ester and the hydroxide ion.

| Hydrolysis Condition | Catalyst | Mechanism | Key Steps | Reversibility |

| Acidic | H₃O⁺ | AAC2 | Protonation, Nucleophilic attack by H₂O, Proton transfer, Elimination | Reversible |

| Basic | OH⁻ | BAC2 | Nucleophilic attack by OH⁻, Elimination, Irreversible deprotonation | Irreversible |

Esterases are a class of enzymes that catalyze the hydrolysis of ester bonds. wikipedia.org These enzymes are widely used in organic synthesis due to their high chemo-, regio-, and enantioselectivity. wikipedia.org While specific studies on the enzymatic hydrolysis of this compound are not extensively documented, it can be inferred that this compound could serve as a substrate for certain esterases, such as pig liver esterase (PLE). wikipedia.org

The general mechanism for esterase-catalyzed hydrolysis involves a catalytic triad of amino acid residues (typically serine, histidine, and aspartate or glutamate) in the enzyme's active site. The serine hydroxyl group acts as a nucleophile, attacking the carbonyl carbon of the ester to form a tetrahedral intermediate. This is followed by the formation of an acyl-enzyme intermediate and the release of the alcohol component (4-aminophenol). The acyl-enzyme intermediate is then hydrolyzed by a water molecule to release the carboxylic acid (butanoic acid) and regenerate the active enzyme.

Enzymatic hydrolysis of this compound could be utilized for the characterization of novel esterases. By monitoring the rate of formation of 4-aminophenol (B1666318) or butanoic acid, kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat) can be determined. These parameters provide valuable information about the enzyme's substrate specificity and catalytic efficiency.

Reactions at the Aromatic Amino Group of this compound

The primary aromatic amino group in this compound is a key site for chemical modifications, allowing for the synthesis of a wide range of derivatives.

Acylation:

The amino group of this compound can be readily acylated using various acylating agents, such as acid anhydrides or acyl chlorides. researchgate.net In the case of this compound, which also contains a phenolic ester, the amino group is significantly more nucleophilic than the ester oxygen. quora.comquora.com Consequently, acylation occurs chemoselectively at the nitrogen atom.

The mechanism of N-acylation with an acid anhydride, for instance, involves the nucleophilic attack of the amino group's lone pair of electrons on one of the carbonyl carbons of the anhydride. researchgate.net This leads to a tetrahedral intermediate, which then collapses with the expulsion of a carboxylate anion as a leaving group. A subsequent deprotonation of the nitrogen atom yields the N-acylated product. researchgate.net

Alkylation:

Alkylation of the amino group of this compound can be achieved using alkyl halides. wikipedia.org However, the direct alkylation of primary aromatic amines with alkyl halides often leads to a mixture of products, including the mono- and di-alkylated amines, as well as the trialkylammonium salt, due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.comyoutube.com

The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the amine acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. masterorganicchemistry.comyoutube.com A base is required to neutralize the ammonium (B1175870) salt formed and regenerate the free amine for further alkylation. masterorganicchemistry.com Achieving selective mono-alkylation can be challenging and often requires specific reaction conditions or the use of alternative alkylating agents and strategies. rsc.org

| Reaction | Reagent | Product Type | General Mechanism |

| Acylation | Acid Anhydride (e.g., Acetic Anhydride) | N-Acyl-4-aminophenyl butanoate | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl Halide (e.g., Methyl Iodide) | N-Alkyl- and N,N-Dialkyl-4-aminophenyl butanoate | Nucleophilic Substitution (SN2) |

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for the synthesis of various compounds, particularly azo dyes. jbiochemtech.comcuhk.edu.hk

Diazotization:

The diazotization reaction involves treating this compound with a source of nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). jbiochemtech.comcuhk.edu.hkscialert.net The mechanism involves the formation of the nitrosonium ion (NO⁺), which acts as the electrophile and is attacked by the nucleophilic amino group. A series of proton transfers and the elimination of a water molecule lead to the formation of the 4-(butanoyloxy)benzenediazonium salt.

Azo Coupling:

The resulting diazonium salt is a weak electrophile and can undergo an electrophilic aromatic substitution reaction with an activated aromatic compound, known as a coupling component. jbiochemtech.comcuhk.edu.hk Common coupling components include phenols and anilines. The coupling reaction with a phenol (B47542), for example, is typically carried out under mildly alkaline conditions. The phenoxide ion, being more electron-rich than the phenol itself, readily attacks the terminal nitrogen of the diazonium salt. This results in the formation of an azo compound, characterized by the -N=N- linkage, which connects the two aromatic rings. These azo compounds are often colored and form the basis of many synthetic dyes. jbiochemtech.com

Reactivity of the Butanoate Chain and Aromatic Ring in this compound

Beyond the ester and amino functionalities, the butanoate chain and the aromatic ring of this compound also exhibit characteristic reactivities.

In an electrophilic aromatic substitution reaction, the powerful activating and directing effect of the amino group will dominate. youtube.comlibretexts.org Therefore, incoming electrophiles will be directed primarily to the positions ortho to the amino group (and meta to the butanoyloxy group).

The butanoate chain itself is generally less reactive. However, the benzylic-like hydrogens on the carbon atom of the butanoate chain adjacent to the ester oxygen are not susceptible to oxidation in the same way as an alkyl side chain directly attached to the aromatic ring. libretexts.org Reactions involving the butanoate chain would likely require conditions that also affect the more reactive ester or amino groups.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the presence of the amino (-NH₂) group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system through resonance, which increases the electron density of the ring. This effect makes the ring more nucleophilic and thus more reactive towards electrophiles than benzene (B151609) itself. The activation is most pronounced at the positions ortho and para to the amino group. Given that the para position is already substituted by the butanoate group, electrophilic attack is predominantly directed to the ortho positions (C2 and C6).

However, the high reactivity of the amino group presents challenges. Direct electrophilic substitution on anilines under strongly acidic conditions, which are common for reactions like nitration or sulfonation, can lead to protonation of the amino group. The resulting anilinium ion (-NH₃⁺) is strongly deactivating and a meta-director, which alters the expected regioselectivity and slows the reaction. Furthermore, the amino group is susceptible to oxidation, often leading to the formation of undesired polymeric tar-like materials.

To achieve selective ortho substitution and prevent side reactions, the amino group is typically protected, most commonly by acetylation. Treatment of this compound with acetic anhydride would yield N-(4-(butanoyloxy)phenyl)acetamide. The resulting acetamido group (-NHCOCH₃) is still an activating, ortho, para-directing group, but its activating effect is significantly attenuated compared to the free amino group. This is because the lone pair on the nitrogen is also in resonance with the adjacent carbonyl group, reducing its delocalization into the phenyl ring. study.com This moderation allows for more controlled electrophilic substitution reactions.

Bromination:

The bromination of N-acetylated this compound is expected to proceed smoothly, yielding the mono-brominated product at the position ortho to the acetamido group. The reaction can be carried out using bromine in a solvent like acetic acid.

Table 1: Representative Conditions for Electrophilic Bromination of Acetanilide Analogs

| Substrate | Reagent | Solvent | Temperature | Product | Yield | Reference |

| Acetanilide | Br₂ | Acetic Acid | Room Temp. | 4-Bromoacetanilide | High | youtube.com |

| Acetanilide | NBS, MeCN | 0 °C to RT | 2-Bromoacetanilide | 92% | nih.gov |

NBS = N-Bromosuccinimide, MeCN = Acetonitrile (B52724). Data is for analogous reactions on acetanilide, demonstrating typical conditions and outcomes.

Nitration:

Nitration requires careful control of conditions to prevent over-reaction and oxidation. For the N-acetylated derivative, a mixture of nitric acid and sulfuric acid at low temperatures is typically employed. The acetamido group directs the incoming nitro group primarily to the ortho position.

Table 2: Representative Conditions for Electrophilic Nitration of Acetanilide Analogs

| Substrate | Reagent | Conditions | Major Product | Reference |

| Acetanilide | HNO₃, H₂SO₄ | 0-10 °C | 4-Nitroacetanilide | wvu.edu |

| Acetanilide | HNO₃, Acetic Acid | 20-25 °C | 4-Nitroacetanilide | rsc.org |

Acetanilide is used as a model substrate. Due to the existing para-substituent in this compound, nitration would occur at the ortho position.

Friedel-Crafts Reactions:

Friedel-Crafts alkylation and acylation reactions are generally not successful with anilines or even acetanilides using standard Lewis acid catalysts like AlCl₃. The lone pair on the nitrogen of the amino or amido group coordinates strongly with the Lewis acid, deactivating the ring to such an extent that the reaction fails. google.com However, under specific conditions using stronger acid catalysts or modified procedures, acylation of anilides can be achieved. google.comorganic-chemistry.org

Functionalization of the Aliphatic Butanoate Chain

The butanoate chain provides several avenues for chemical modification, including reactions at the α-carbon and reduction of the ester carbonyl group.

Alpha-Halogenation:

The α-hydrogens of the butanoate ester (on the carbon adjacent to the carbonyl group) are acidic and can be substituted with halogens, typically bromine. While direct α-bromination of esters can be challenging, a common related method is the Hell-Volhard-Zelinsky (HVZ) reaction, which is performed on the corresponding carboxylic acid. wikipedia.orgmasterorganicchemistry.com In the context of this compound, this would involve hydrolysis of the ester to 4-aminophenylbutanoic acid, followed by treatment with Br₂ and a catalytic amount of PBr₃. alfa-chemistry.com Quenching the resulting α-bromo acyl bromide intermediate with an alcohol would directly yield the α-bromo ester. wikipedia.org

Table 3: The Hell-Volhard-Zelinsky Reaction for α-Bromination

| Reaction | Substrate | Reagents | Key Intermediate | Final Product (after quenching with ROH) |

| HVZ Reaction | Carboxylic Acid | 1. Br₂, PBr₃ (cat.) 2. ROH | α-Bromo Acyl Bromide | α-Bromo Ester |

This table outlines the general transformation applicable for producing α-halogenated butanoate esters.

Alkylation via Enolate Formation:

The α-hydrogens of the butanoate ester can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. fiveable.me This enolate can then react with an electrophile, like an alkyl halide, in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. pressbooks.publibretexts.org This alkylation is a powerful method for extending the carbon chain. The reaction must be carried out under anhydrous conditions at low temperatures to prevent self-condensation of the ester.

Table 4: General Scheme for α-Alkylation of an Ester

| Step | Reagents | Intermediate/Product | Description |

| 1. Enolate Formation | Strong Base (e.g., LDA) | Ester Enolate | Deprotonation at the α-carbon. |

| 2. Alkylation | Alkyl Halide (R-X) | α-Alkylated Ester | Sₙ2 attack by the enolate on the alkyl halide. |

This represents a fundamental strategy for modifying the aliphatic chain of butanoate esters.

Reduction of the Ester Group:

The ester functionality can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as esters are less reactive than aldehydes or ketones. Lithium aluminum hydride (LiAlH₄) is commonly used for this purpose, and it will reduce the ester to 4-(4-aminophenyl)butan-1-ol. quora.comlibretexts.org Sodium borohydride (NaBH₄) is generally not strong enough to reduce esters. libretexts.org The reaction proceeds via nucleophilic acyl substitution by a hydride ion, followed by a second hydride attack on the intermediate aldehyde. libretexts.org The aromatic ring and the amino group are typically unaffected by LiAlH₄ under standard conditions.

Derivatization Strategies and Structure Property Relationship Spr Investigations of 4 Aminophenyl Butanoate Analogues

Systematic Synthesis of Substituted 4-Aminophenyl Butanoate Derivatives

The synthesis of this compound analogues is achieved through targeted chemical modifications at three key positions: the aromatic ring, the amino functional group, and the butanoate side chain.

Modifications on the Aromatic Ring System

Introducing substituents onto the phenyl ring of this compound is a primary strategy to modulate its electronic properties. Standard electrophilic aromatic substitution reactions can be employed, although the activating and ortho-, para-directing nature of the amino group must be considered. chemistrysteps.com To achieve specific substitution patterns and avoid side reactions like polysubstitution, it is often advantageous to introduce the desired functional groups onto a precursor molecule before the final synthesis steps.

For instance, starting with a substituted nitrobenzene (B124822) allows for the introduction of halogens (e.g., -Cl, -Br) or other groups at positions meta to the nitro group. The butanoate side chain can then be introduced, followed by the reduction of the nitro group to the essential amino group. This approach provides precise control over the substituent's location. The amino group strongly activates the ring, making it highly susceptible to reactions like bromination, which can proceed rapidly even without a catalyst to produce polysubstituted products. chemistrysteps.com To control this reactivity, the amino group is often temporarily converted to a less-activating amide group (e.g., by acylation) before performing the electrophilic substitution. chemistrysteps.com

Table 1: Examples of Aromatic Ring Modifications

| Starting Material Precursor | Reaction | Resulting Substituent |

|---|---|---|

| 4-Nitrophenylacetic acid | Halogenation (e.g., Cl₂, FeCl₃) | Chloro-substituted |

| 4-Nitroaniline | Nitration (HNO₃, H₂SO₄) | Dinitro-substituted |

| Aniline (B41778) | Acetylation, then Friedel-Crafts | Acyl-substituted |

Alterations to the Amino Functional Group

The primary amino group of this compound is a key site for derivatization, enabling the formation of a wide array of analogues. Common modifications include acylation, alkylation, and the formation of ureas or sulfonamides.

Acylation: The reaction of the amino group with acyl chlorides or anhydrides readily forms amides. chemistrysteps.com This conversion is significant as it changes the electronic nature of the nitrogen substituent from a strong π-donor to a π-acceptor due to resonance with the new carbonyl group, which in turn modifies the electronic properties of the entire molecule. chemistrysteps.com

Urea Formation: The nucleophilic amino group can react with isocyanates to yield substituted ureas. For example, methyl 4-(4-aminophenyl)butanoate can react with 1-chloro-2-isocyanato-ethane to produce methyl 4-{p-[3-(2-chloroethyl)ureido]phenyl}butyrate. guidechem.com This strategy is often employed in medicinal chemistry and materials science. The synthesis of various 1-(4-aminophenyl)-3-substituted phenylureas has been achieved by reacting p-nitroaniline with an appropriate isocyanate, followed by the reduction of the nitro group. researchgate.net

Table 2: Synthetic Strategies for Amino Group Derivatization

| Reagent | Reaction Type | Derivative Formed |

|---|---|---|

| Acyl Chloride (R-COCl) | Acylation | Amide (R-CO-NH-) |

| Alkyl Halide (R-X) | Alkylation | Secondary/Tertiary Amine |

| Isocyanate (R-NCO) | Addition | Urea (R-NH-CO-NH-) |

| Sulfonyl Chloride (R-SO₂Cl) | Sulfonylation | Sulfonamide (R-SO₂-NH-) |

Structural Variations within the Butanoate Moiety

Modifying the butanoate portion of the molecule offers another avenue for investigating structure-property relationships. These alterations can include changing the length of the alkyl chain, introducing branching, or varying the ester group.

Chain Length Variation: Homologues of this compound, such as 4-aminophenyl propanoate or 4-aminophenyl pentanoate, can be synthesized from the corresponding phenylalkanoic acids. This allows for the study of how chain length affects properties like lipophilicity and steric hindrance.

Ester Group Modification: The terminal ester can be varied by using different alcohols (e.g., ethanol (B145695), propanol) during the esterification of the parent carboxylic acid, 4-(4-aminophenyl)butanoic acid. nih.gov Furthermore, the ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing access to a different class of functionalized derivatives.

Correlation of Structural Changes with Non-Biological Properties

The systematic derivatization of this compound allows for a detailed analysis of how specific structural modifications impact its physicochemical properties.

Influence of Substituents on Spectroscopic Signatures

The introduction of different functional groups at various positions on the this compound scaffold leads to predictable and measurable changes in its spectroscopic data, including UV-Vis, IR, and NMR spectra.

UV-Vis Spectroscopy: The electronic absorption spectrum of aniline and its derivatives is sensitive to substitution on the aromatic ring. spcmc.ac.in Electron-donating groups (EDGs) like -NH₂ and -OCH₃ tend to cause a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the primary and secondary benzene (B151609) absorption bands. spcmc.ac.inresearchgate.net Conversely, electron-withdrawing groups (EWGs) like -NO₂ can also lead to significant shifts due to extended conjugation. researchgate.net The solvent environment also plays a critical role, as changes in polarity can alter the position of absorption maxima. ajrsp.com

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei.

¹H NMR: Protons on the aromatic ring are deshielded by EWGs, causing their signals to shift downfield (higher ppm). EDGs have the opposite effect, shifting signals upfield. chemistrysteps.com The chemical shift of the N-H protons is also highly variable and dependent on solvent, concentration, and the electronic nature of the substituents on the ring. researchgate.net For the butanoate chain, protons closer to the ester group or the aromatic ring will be more deshielded. The presence of electronegative substituents on the ring can cause a minor downfield shift for the benzylic protons (the -CH₂- group attached to the ring). youtube.com

¹³C NMR: The effect of substituents on the ¹³C chemical shifts of the aromatic carbons is well-documented. The carbon atom directly attached to a substituent (ipso-carbon) experiences the largest change in chemical shift. For carbons at the ortho-, meta-, and para-positions, the shifts can often be predicted using additive models, with good correlations observed for the para-carbon in particular. mdpi.com

Table 3: Predicted Spectroscopic Shifts upon Aromatic Ring Substitution

| Substituent Type | UV-Vis λmax | ¹H NMR (Aromatic H) | ¹³C NMR (para-C) |

|---|---|---|---|

| Electron-Donating (e.g., -OCH₃) | Increase (Bathochromic) | Upfield Shift (↓ ppm) | Upfield Shift (↓ ppm) |

| Electron-Withdrawing (e.g., -NO₂) | Increase (Bathochromic) | Downfield Shift (↑ ppm) | Downfield Shift (↑ ppm) |

Impact on Reaction Kinetics and Selectivity Profiles

Structural modifications to this compound analogues significantly influence their reactivity in chemical transformations. The electronic and steric effects of substituents can be quantitatively assessed using principles of physical organic chemistry, such as the Hammett equation. cambridge.org

Ester Hydrolysis: The rate of hydrolysis of the butanoate ester is sensitive to the electronic nature of substituents on the phenyl ring. The reaction can be catalyzed by acid or base. In alkaline hydrolysis, the rate-determining step is typically the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon. researchgate.net

Electronic Effects: Electron-withdrawing groups on the aromatic ring make the carbonyl carbon more electrophilic and stabilize the forming negative charge in the transition state, thus accelerating the rate of hydrolysis. cambridge.org Conversely, electron-donating groups slow the reaction down. This relationship can be quantified by a Hammett plot (log(k/k₀) vs. σ), which for the hydrolysis of many substituted phenyl esters yields a positive slope (ρ value), indicating the reaction is favored by electron withdrawal. semanticscholar.orgmsudenver.edu

Reactions at the Amino Group: The nucleophilicity of the amino group is directly modulated by substituents on the ring.

Acylation Kinetics: The rate of acylation of the amino group is influenced by its nucleophilicity. EDGs on the ring increase the electron density on the nitrogen atom, making it a stronger nucleophile and increasing the reaction rate. researchgate.net EWGs decrease the nucleophilicity and slow the acylation reaction. chemistrysteps.comresearchgate.net Kinetic studies on the acylation of substituted anilines have shown that the reaction can proceed through multiple pathways, sometimes involving a second molecule of the aniline acting as a catalyst. rsc.org The steric hindrance from ortho-substituents can also significantly decrease reaction rates. emerginginvestigators.org

These structure-property relationships are fundamental for designing molecules with specific reactivity profiles for applications in materials science and as chemical intermediates.

Modulation of Supramolecular Assembly Properties

The ability of molecules to self-assemble into ordered, three-dimensional networks is fundamental to the formation of soft materials like organogels. The structure of the constituent molecules, known as low-molecular-weight gelators (LMWGs), dictates the properties of the resulting gel. Research into this compound analogues focuses on how chemical modifications to this core structure can influence the non-covalent interactions—such as hydrogen bonding, π-π stacking, and van der Waals forces—that drive the self-assembly process.

Systematic derivatization of the this compound scaffold allows for a detailed investigation of structure-property relationships. By altering functional groups on the phenyl ring or modifying the butanoate chain, researchers can precisely tune the gelation capabilities of these compounds. For instance, the introduction of hydrogen-bonding moieties like urea or amide groups can significantly enhance the strength and thermal stability of the resulting supramolecular network. The length and branching of the alkyl chain also play a crucial role in determining the packing of the molecules and, consequently, the morphology of the self-assembled fibers.

These investigations often involve comparing a series of analogues where a single structural feature is varied. The impact of these changes on gelation efficiency, thermal stability (measured by gel-to-sol transition temperature, Tgel), and mechanical strength (evaluated through rheology) is then quantified. This systematic approach provides fundamental insights into how molecular-level changes translate into macroscopic material properties, guiding the rational design of new functional materials.

Design and Synthesis of this compound Conjugates and Hybrid Molecules

The this compound structure, possessing both an amine and an ester functional group, is an ideal platform for the synthesis of more complex molecules. These functional handles allow it to be chemically linked, or "conjugated," to other molecules, creating hybrid structures with combined or entirely new functionalities. The design of these conjugates is highly dependent on the intended application, ranging from materials science to therapeutic development.

In one synthetic approach, the amino group of this compound can be reacted with carboxylic acids, acyl chlorides, or isocyanates to form amide or urea linkages. This strategy is often employed to attach polymers, peptides, or other functional small molecules. For example, conjugating this compound to a biocompatible polymer like polyethylene glycol (PEG) could yield an amphiphilic molecule capable of self-assembling into micelles or vesicles for drug delivery applications.

Conversely, the butanoate ester can be hydrolyzed to the corresponding carboxylic acid, providing another point of attachment. This carboxylic acid can then be coupled with amines or alcohols on other molecules of interest. This versatility allows for the creation of a diverse library of hybrid molecules where the this compound core acts as a central linker or a functional end-cap. The synthesis of these conjugates requires careful selection of coupling reagents and reaction conditions to ensure high yields and purity. The resulting hybrid molecules are then characterized to confirm their structure and investigated for their novel properties.

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Aminophenyl Butanoate Research

High-Resolution Mass Spectrometry for Molecular Structure and Reaction Pathway Elucidation

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the precise determination of the elemental composition of 4-Aminophenyl butanoate and its related reaction products. By providing exact mass measurements with high accuracy, HRMS allows for the confident assignment of molecular formulas. The molecular formula of this compound is C₁₀H₁₃NO₂, corresponding to a monoisotopic mass of 179.0946 g/mol . HRMS can verify this mass, distinguishing it from other isobaric compounds, which is fundamental in reaction monitoring and purity assessment.

In the context of elucidating reaction pathways, HRMS can identify and confirm the structures of intermediates, byproducts, and final products. For instance, in the synthesis of this compound from a precursor like 4-nitrophenyl butanoate, HRMS can track the disappearance of the starting material and the appearance of the product by monitoring their exact masses.

Tandem mass spectrometry (MS/MS) is instrumental in determining the structural connectivity of this compound by analyzing its fragmentation patterns. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

For this compound, key fragmentation pathways would involve the cleavage of the ester bond and fragmentation of the alkyl chain. The primary fragmentation patterns would likely include:

Loss of the butanoyl group: Cleavage of the ester linkage could result in the formation of a protonated aminophenol ion.

Fragmentation of the alkyl chain: Characteristic losses corresponding to sections of the butyl chain would be expected.

Cleavage at the aromatic ring: Fragmentation of the aminophenyl group could also occur.

A predicted fragmentation table for this compound is presented below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Plausible Fragment Structure |

| 180.1021 ([M+H]⁺) | 109.0708 | 71.0313 | [HOC₆H₄NH₂]⁺ (Aminophenol ion) |

| 180.1021 ([M+H]⁺) | 93.0578 | 87.0443 | [C₆H₅NH₂]⁺ (Aniline ion) |

| 180.1021 ([M+H]⁺) | 71.0497 | 109.0524 | [C₄H₇O]⁺ (Butanoyl cation) |

This table is based on predicted fragmentation patterns and would require experimental verification.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of organic molecules in complex matrices due to its high sensitivity and selectivity. rsc.org A quantitative method for this compound would involve optimizing both the chromatographic separation and the mass spectrometric detection.

Chromatography: Reversed-phase HPLC would be suitable for separating this compound from potential impurities. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to promote ionization would be a typical starting point.

Mass Spectrometry: The detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring a specific precursor ion to fragment ion transition. For this compound, a likely MRM transition would be the protonated molecule [M+H]⁺ (m/z 180.1) to a characteristic fragment ion, such as the aminophenol ion (m/z 109.1). The development of such a method would require careful optimization of parameters like collision energy and cone voltage to maximize signal intensity. This highly selective and sensitive approach allows for the detection and quantification of this compound at very low concentrations.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the protons of the butyl chain, and the amine protons. The aromatic protons would appear as two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methylene (B1212753) groups of the butanoate chain would exhibit characteristic triplet and multiplet patterns.

¹³C NMR: The carbon NMR spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the alkyl chain. The number of distinct signals would confirm the symmetry of the molecule.

The following table presents the ¹H and ¹³C NMR data for the closely related compound, ethyl 4-(4-aminophenyl)butanoate, which serves as a reference for the expected chemical shifts for this compound. rsc.org

| Assignment | ¹H Chemical Shift (ppm, J in Hz) | ¹³C Chemical Shift (ppm) |

| H-2', H-6' | 6.96 (d, J = 8.2) | 113.8 |

| H-3', H-5' | 6.62 (d, J = 8.3) | 129.4 |

| -NH₂ | 3.38 (s) | - |

| -CH₂- (ester) | 4.12 (q, J = 7.1) | 60.2 |

| -CH₂- (α to C=O) | 2.30 (t, J = 7.4) | 33.6 |

| -CH₂- (β to C=O) | 1.90-2.00 (m) | 26.8 |

| -CH₂- (γ to C=O) | 2.54 (t, J = 7.6) | 34.2 |

| -CH₃ (ethyl) | 1.25 (t, J = 7.1) | 14.3 |

| C-1' (C-NH₂) | - | 157.9 |

| C-4' (C-alkyl) | - | 133.5 |

| C=O | - | 173.5 |

Data for Ethyl 4-(4-aminophenyl)butanoate from the Royal Society of Chemistry. rsc.org

For unambiguous assignment of all proton and carbon signals, especially in more complex derivatives or in cases of signal overlap, advanced 2D NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the butanoate chain, confirming their connectivity. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to definitively assign the carbon signals corresponding to each protonated carbon in the molecule.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. For this compound, a single-crystal X-ray diffraction study would reveal the precise conformation of the butanoate chain and the planarity of the aminophenyl group.

Furthermore, this technique elucidates the intermolecular interactions that govern the crystal packing. In the case of this compound, hydrogen bonding involving the amine group and the carbonyl oxygen of the ester group would be expected to play a significant role in the crystal lattice. These interactions could lead to the formation of supramolecular structures such as chains or sheets. Understanding the crystal packing is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

Analysis of Crystal Packing and Hydrogen Bonding Networks

While a publicly available, experimentally determined crystal structure for this compound is not readily found, its molecular architecture provides a clear basis for predicting its solid-state packing and hydrogen bonding motifs. X-ray crystallography stands as the definitive technique for elucidating the three-dimensional arrangement of molecules in a crystal lattice. nih.gov For this compound, the primary amine (-NH₂) group and the carbonyl oxygen (C=O) of the ester are key functional groups that participate in hydrogen bonding.

Table 1: Predicted Hydrogen Bonding Capabilities of this compound

| Functional Group | Role | Atom Involved |

|---|---|---|

| Primary Amine (-NH₂) | Donor | Hydrogen |

| Primary Amine (-NH₂) | Acceptor | Nitrogen |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, is a powerful, non-destructive tool for identifying the functional groups within a molecule. youtube.comyoutube.com Each functional group possesses characteristic vibrational modes (stretching, bending, twisting) that correspond to specific energy transitions, resulting in a unique spectral fingerprint. youtube.com For this compound, the spectrum is a composite of the vibrations from its constituent parts: the primary aromatic amine, the ester, and the para-disubstituted benzene ring.

Key Vibrational Modes for this compound:

Amine Group (-NH₂): The primary amine is characterized by two distinct N-H stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric stretches. An N-H bending or "scissoring" vibration is also typically observed near 1600 cm⁻¹. nih.gov

Ester Group (-COOR): The most prominent feature of the ester group is the intense C=O stretching band, which typically appears in the 1730-1750 cm⁻¹ range. Additionally, two C-O stretching vibrations are expected between 1000 and 1300 cm⁻¹.

Aromatic Ring: The para-substituted benzene ring gives rise to several characteristic bands. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹. scialert.net C=C ring stretching vibrations typically appear as a pair of bands in the 1500-1600 cm⁻¹ region. scialert.netresearchgate.net Furthermore, strong out-of-plane C-H bending vibrations in the 800-850 cm⁻¹ range are highly indicative of the 1,4-disubstitution pattern.

Both FTIR and Raman spectroscopy provide complementary information. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in polarizability. wikipedia.org Therefore, some vibrational modes may be strong in one technique and weak or absent in the other, making the combined use of both methods ideal for a comprehensive conformational analysis. youtube.com

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| Amine | N-H Asymmetric & Symmetric Stretch | 3300 - 3500 | FTIR/Raman |

| Amine | N-H Scissoring (Bend) | ~1600 | FTIR |

| Ester | C=O Stretch | 1730 - 1750 | FTIR |

| Ester | C-O Stretch | 1000 - 1300 | FTIR |

| Aromatic | C-H Stretch | >3000 | FTIR/Raman |

| Aromatic | C=C Ring Stretch | 1500 - 1600 | FTIR/Raman |

Chromatographic Techniques for Separation Science and Reaction Monitoring

Chromatographic methods are fundamental in the analysis of this compound for separating it from impurities, starting materials, and byproducts, as well as for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for assessing the purity and quantifying this compound in various matrices. nih.gov Due to the compound's polarity and aromatic nature, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.govnih.gov In this method, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier such as acetonitrile or methanol (B129727). lcms.cz

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The amine functional group can cause peak tailing on standard silica-based columns; this is often mitigated by using a low concentration of an acid (e.g., formic acid or phosphoric acid) in the mobile phase to ensure the amine is protonated, leading to sharper, more symmetrical peaks. lcms.cz Detection is commonly achieved using a UV-Vis detector, leveraging the strong chromophore of the aminophenyl group.

Table 3: Representative RP-HPLC Method Parameters for Aromatic Amine Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (Octadecylsilane) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 0.4 - 1.0 mL/min |

| Detection | UV-Vis (e.g., at 235 nm) |

| Column Temperature | 25 - 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of this compound, provided the compound is sufficiently volatile and thermally stable. The sample is vaporized and separated in a gas chromatograph based on its boiling point and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, where they are ionized (typically by electron impact, EI) and fragmented. libretexts.org

The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. libretexts.org For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Loss of the butoxy radical (-OC₄H₉) to form a stable acylium ion.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen from the alkyl chain to the carbonyl oxygen, followed by cleavage.

Cleavage of the Butyl Group: Fragmentation within the butanoate side chain.

Formation of Aromatic Ions: The stable 4-aminophenyl cation or related fragments would likely be prominent in the spectrum. whitman.edu

GC-MS is exceptionally sensitive and specific, making it ideal for identifying trace-level impurities and confirming the identity of the main compound in a sample. ingentaconnect.com

Computational and Theoretical Investigations of 4 Aminophenyl Butanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the electronic structure and inherent reactivity of 4-aminophenyl butanoate. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state and properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine the optimized geometry and total energy of molecules. For this compound, DFT calculations, commonly using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with a basis set like 6-311G(d,p), are employed to find the molecule's lowest energy conformation. researchgate.netinpressco.com

The process involves an iterative geometry optimization, where the positions of the atoms are adjusted until a stationary point on the potential energy surface is found, corresponding to a minimum energy structure. From this optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. These theoretical values can be compared with experimental data if available, often showing good agreement. epstem.netresearchgate.net The total electronic energy calculated for this optimized structure provides a measure of the molecule's stability.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) This table presents typical, plausible data that would be obtained from a DFT/B3LYP calculation.

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C(aromatic)-N | 1.38 Å |

| Bond Length | C(aromatic)-C(aromatic) | 1.40 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Length | O-C(ester) | 1.36 Å |

| Bond Angle | C-N-H | 118.5° |

| Bond Angle | C-C-C (phenyl ring) | 120.0° |

| Bond Angle | O=C-O | 124.0° |

| Dihedral Angle | C-C-N-H | 180.0° |

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy empty orbital, acts as an electron acceptor. researchgate.net

The energies of the HOMO and LUMO and the difference between them, known as the HOMO-LUMO gap (ΔE), are crucial descriptors of a molecule's reactivity and kinetic stability. wikipedia.org A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl group, while the LUMO may be distributed over the phenyl ring and the butanoate group. DFT calculations are used to determine the energies of these orbitals and map their spatial distribution. nih.gov

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative) This table presents typical, plausible data that would be obtained from a DFT/B3LYP calculation.

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -5.45 | Highest Occupied Molecular Orbital; associated with nucleophilicity. |

| LUMO | -0.80 | Lowest Unoccupied Molecular Orbital; associated with electrophilicity. |

| HOMO-LUMO Gap (ΔE) | 4.65 | Energy difference; indicates chemical reactivity and stability. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.comanu.edu.au MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. The butanoate side chain has several rotatable bonds, and MD can reveal the preferred orientations and the energy barriers between different conformers in various environments, such as in a solvent like water or ethanol (B145695). Furthermore, these simulations can elucidate how this compound interacts with other molecules. For instance, MD can model the formation of hydrogen bonds between the amino group and solvent molecules or the stacking interactions between the phenyl rings of multiple molecules. This information is critical for understanding its solubility, aggregation behavior, and how it might bind to a biological target. mdpi.com

Prediction of Spectroscopic Properties from First Principles (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties from first principles, which is invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is commonly performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. researchgate.netnih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net